The compound (9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one is a complex organic molecule that belongs to the class of isoindoles, which are known for their diverse biological activities. This compound features a unique structure characterized by a fused imidazoisoindole framework, substituted aromatic rings, and halogenated functional groups. Its synthesis and analysis are significant in the field of medicinal chemistry, particularly for developing new therapeutic agents.
The synthesis and characterization of such compounds typically involve extensive research published in scientific journals and databases. The information can be derived from retrosynthetic analysis, which aids in planning the synthesis of complex organic molecules by breaking them down into simpler precursors .
This compound can be classified as an organic compound due to its carbon-based structure. It also falls under the category of heterocyclic compounds, specifically imidazoisoindoles, which contain nitrogen atoms in their ring structure. Additionally, it is a pharmaceutical intermediate, potentially useful in drug development due to its unique structural properties.
The synthesis of (9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one can be approached through various synthetic routes. A common method involves:
The synthesis may involve several steps:
The molecular structure of this compound includes:
The molecular formula can be represented as , with a molecular weight of approximately 360.79 g/mol. The structural representation can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for detailed insights into its arrangement .
This compound may participate in various chemical reactions typical of isoindole derivatives:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For instance, the presence of electron-withdrawing groups like chlorine and fluorine can significantly influence reactivity patterns .
The mechanism of action for compounds like (9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one is often linked to their biological activity. These compounds may interact with specific biological targets such as enzymes or receptors, leading to pharmacological effects.
Research into similar compounds suggests they may exhibit anti-cancer properties or act as inhibitors for various biological pathways due to their structural features . The precise mechanism would require further experimental validation through biochemical assays.
The physical properties include:
Chemical properties involve:
Relevant analyses might include spectroscopic methods (NMR, IR) to confirm purity and structural integrity .
The applications of (9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one are primarily found in medicinal chemistry. Its unique structure may lead to:
The systematic IUPAC name—(9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one—encodes critical structural and stereochemical information:
Structural Features and Conformational AnalysisX-ray crystallography of analogous compounds reveals key insights:
Table 1: Key Structural Components of the Compound
| Structural Element | Chemical Feature | Functional Implication |
|---|---|---|
| Chiral center (C9b) | (S)-configuration | Dictates enantioselective target binding |
| Core scaffold | 2,3-Dihydroimidazo[2,1-a]isoindol-5-one | Rigid bicyclic framework with hydrogen-bond acceptor (C5=O) |
| Aryl substituent at C9b | 4-Chloro-3-methylphenyl | Hydrophobic domain with steric bulk |
| N1-Acyl group | 3,4-Difluorobenzoyl | Electron-deficient amide with halogen bonding potential |
The compound emerged from early 21st-century efforts to develop kinase inhibitors and disruptors of protein-protein interactions. Key milestones include:
This compound’s discovery exemplifies structure-driven optimization, where crystallography and computational modeling guided rational substitutions to balance affinity, selectivity, and drug-like properties.
This molecule illustrates cutting-edge principles in heterocyclic drug design, serving as a template for novel therapeutic agents:
Table 2: Academic Innovations Demonstrated by the Compound
| Medicinal Chemistry Principle | Manifestation in the Compound | Broader Impact |
|---|---|---|
| Stereochemical Control | (9bS)-configuration enabling precise target fitting | Validates chirality as a tool for minimizing off-target effects |
| Halogen Bonding | 3,4-Difluorophenyl and C4-Cl as halogen bond donors | Exploits non-classical interactions for affinity (ΔG ~2 kcal/mol) [1] |
| Scaffold Rigidity | Fused imidazoisoindolone reducing entropic penalty | Enhances binding kinetics (Kon) vs. flexible analogs |
| Multi-Target Potential | Structural features matching kinase hinge motifs | Enables polypharmacology (e.g., kinase/phosphatase inhibition) [2] |
Table 3: Potential Therapeutic Applications Under Investigation
| Target Class | Specific Targets | Mechanistic Role |
|---|---|---|
| Tyrosine kinases | FLT3, TRKA, JAK2 | Inhibition of oncogenic signaling |
| Anti-apoptotic proteins | MCL-1, BCL-xL | Disruption of pro-survival protein complexes |
| Phosphodiesterases | PDE4, PDE10A | Allosteric modulation via cyclic nucleotide pockets |
This compound’s academic value lies in its integration of stereochemical precision, halogen bonding, and conformational restraint—principles guiding next-generation therapeutics for cancer and CNS disorders. Its ongoing study fuels developments in covalent targeting, proteolysis-targeting chimeras (PROTACs), and fragment-based design [2] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6